molecular formula C14H15N3 B13752050 N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine

N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine

Cat. No.: B13752050
M. Wt: 225.29 g/mol
InChI Key: BQVBQKAMFCHPKE-UHFFFAOYSA-N
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Description

N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine is a nitrogen-based heterocyclic compound. It belongs to the indole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound’s unique structure, featuring a pyridoindole core, makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide are reacted in the presence of a catalyst like silica-supported ionic liquid [pmim]HSO4 SiO2 .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in neurodegenerative diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine involves its interaction with various molecular targets. It acts as an inhibitor of cytochrome P450 enzymes, affecting the biotransformation of other compounds. This inhibition occurs through the binding of the compound to the heme group of the enzyme, preventing the binding of oxygen .

Similar Compounds:

    1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole (Tetrahydronorharman): Similar structure but lacks the trimethyl groups.

    9H-Pyrido[3,4-b]indol-7-ol: Similar core structure but different functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its lipophilicity and influence its interaction with biological targets .

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

N,N,9-trimethylpyrido[2,3-b]indol-4-amine

InChI

InChI=1S/C14H15N3/c1-16(2)12-8-9-15-14-13(12)10-6-4-5-7-11(10)17(14)3/h4-9H,1-3H3

InChI Key

BQVBQKAMFCHPKE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C=CN=C31)N(C)C

Origin of Product

United States

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